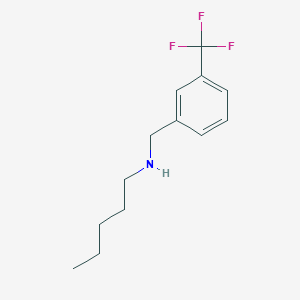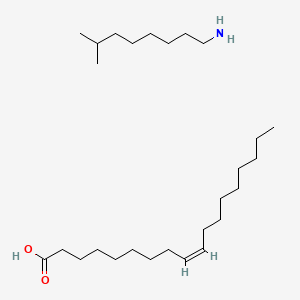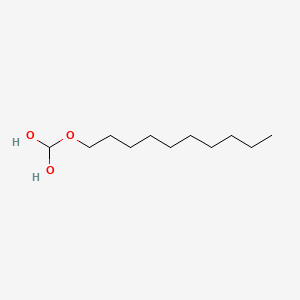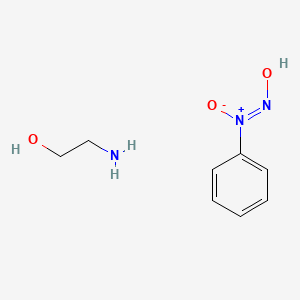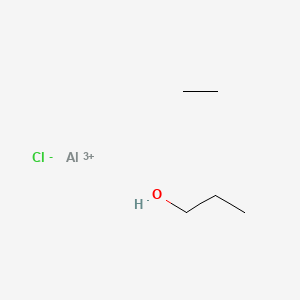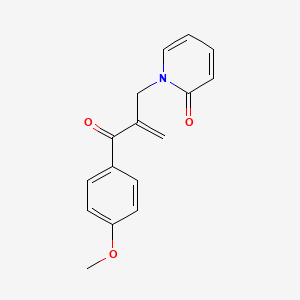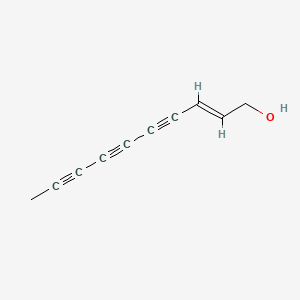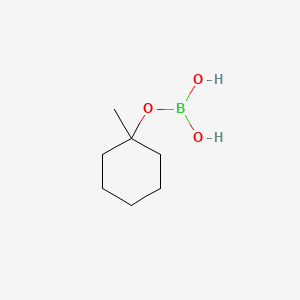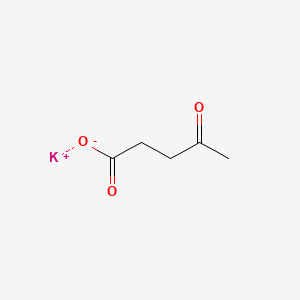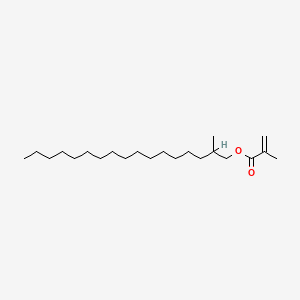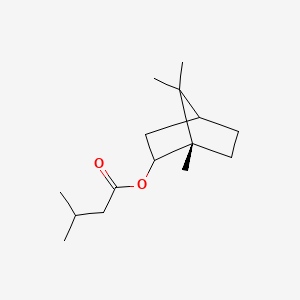
(1S-endo)-Bornyl isovalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S-endo)-Bornyl isovalerate is an ester compound derived from borneol and isovaleric acid It is a naturally occurring compound found in various essential oils and is known for its pleasant aroma
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S-endo)-Bornyl isovalerate typically involves the esterification of borneol with isovaleric acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar esterification methods. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(1S-endo)-Bornyl isovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form borneol and isovaleric acid.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acid chlorides and anhydrides can be used for substitution reactions.
Major Products Formed
Oxidation: Borneol and isovaleric acid.
Reduction: Borneol and isovaleric acid.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
(1S-endo)-Bornyl isovalerate has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug formulations due to its bioactive properties.
Industry: Used in the fragrance industry for its pleasant aroma and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of (1S-endo)-Bornyl isovalerate involves its interaction with various molecular targets in the body. It is believed to exert its effects through modulation of enzyme activity and receptor binding. The compound may interact with GABA receptors, leading to its potential sedative and anxiolytic effects. Additionally, it may inhibit the activity of certain enzymes involved in inflammation, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Borneol: A precursor to (1S-endo)-Bornyl isovalerate, known for its antimicrobial and anti-inflammatory properties.
Isovaleric Acid: Another precursor, used in the synthesis of various esters and known for its distinct odor.
Menthol: A compound with similar aromatic properties, used in the fragrance and pharmaceutical industries.
Uniqueness
This compound is unique due to its combination of borneol and isovaleric acid, resulting in a compound with distinct aromatic and biological properties
Properties
CAS No. |
85699-69-0 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
[(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-methylbutanoate |
InChI |
InChI=1S/C15H26O2/c1-10(2)8-13(16)17-12-9-11-6-7-15(12,5)14(11,3)4/h10-12H,6-9H2,1-5H3/t11?,12?,15-/m1/s1 |
InChI Key |
MPYYVGIJHREDBO-KOHJWAIASA-N |
Isomeric SMILES |
CC(C)CC(=O)OC1CC2CC[C@]1(C2(C)C)C |
Canonical SMILES |
CC(C)CC(=O)OC1CC2CCC1(C2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


